Introduction: The Strategic Value of a Bifunctional Building Block
Introduction: The Strategic Value of a Bifunctional Building Block
An In-depth Technical Guide to 3-(5-Bromo-2-thienyl)-1-propene: Properties, Synthesis, and Applications in Medicinal Chemistry
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic value of a molecule is often defined by its versatility. 3-(5-Bromo-2-thienyl)-1-propene, also known as 2-allyl-5-bromothiophene, emerges as a significant heterocyclic building block precisely for this reason.[1][2] Its structure, featuring a brominated thiophene ring coupled with a reactive allyl group, presents two distinct and chemically orthogonal sites for molecular elaboration. This guide provides an in-depth technical overview of its chemical properties, a robust synthetic protocol, its reaction potential, and its applications for researchers, chemists, and drug development professionals.
Section 1: Core Physicochemical and Spectroscopic Profile
3-(5-Bromo-2-thienyl)-1-propene is commercially available as a colorless to yellow oil, typically with a purity of 97%.[1] Its fundamental properties are summarized below.
| Property | Value | Reference |
| CAS Number | 159013-60-2 | [1][2][3] |
| Molecular Formula | C₇H₇BrS | [1][2] |
| Molecular Weight | 203.1 g/mol | [1] |
| Physical Form | Colorless to Yellow oil | [1] |
| Synonym | 2-allyl-5-bromothiophene | [1][2] |
| InChI Key | DCROCGAIWXCJHW-UHFFFAOYSA-N | [1] |
Spectroscopic Signature: A Guide to Characterization
The structural identity of 3-(5-Bromo-2-thienyl)-1-propene is unequivocally confirmed through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR). While specific spectra should be acquired for each batch, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on its constituent functional groups. The analysis of the propene moiety, in particular, can be complex due to spin-spin coupling.[4]
dot graph "molecular_structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];
} mend Caption: Structure of 3-(5-Bromo-2-thienyl)-1-propene with key protons labeled.
Protocol 1: NMR Spectroscopic Analysis
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Sample Preparation: Accurately weigh 10-15 mg of 3-(5-Bromo-2-thienyl)-1-propene and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Expected Resonances:
-
Thiophene Protons (H₃, H₄): Two doublets in the aromatic region (~6.7-7.0 ppm).
-
Internal Vinylic Proton (Hβ): A complex multiplet, likely a doublet of triplets of doublets, in the vinylic region (~5.8-6.0 ppm).[4]
-
Terminal Vinylic Protons (Hγ): Two distinct multiplets in the vinylic region (~5.0-5.2 ppm).[4]
-
Allylic Protons (-CH₂-): A doublet in the allylic region (~3.5 ppm).
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Expected Resonances: Six distinct signals corresponding to the seven carbon atoms (two vinylic CH₂ carbons may be nearly equivalent). Signals will appear in the aromatic (~110-145 ppm), vinylic (~115-135 ppm), and aliphatic (~35-40 ppm) regions.
-
-
Data Processing: Process the raw data using appropriate software, applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to confirm the proton ratios.
Section 2: Synthesis and Purification
The construction of 3-(5-Bromo-2-thienyl)-1-propene is efficiently achieved via a Grignard reaction. This classic organometallic approach is reliable for forming carbon-carbon bonds. The synthesis of a structurally similar compound, 2-Bromo-3-(2-thienyl)-1-propene, has been documented and provides a strong procedural basis.[5] The causality behind this choice rests on the high nucleophilicity of the generated thienyl Grignard reagent towards an appropriate allylic electrophile.
Protocol 2: Laboratory-Scale Synthesis via Grignard Reaction
This protocol is adapted from established methods for similar compounds and should be performed by trained personnel in a controlled laboratory environment.[5]
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and an addition funnel. Flame-dry all glassware and allow to cool under a stream of dry nitrogen.
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.1 equivalents) in the flask.
-
In the addition funnel, prepare a solution of 2,5-dibromothiophene (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the dibromothiophene solution to the magnesium. If the reaction does not initiate (indicated by bubbling and heat), add a small crystal of iodine.
-
Once initiated, add the remaining dibromothiophene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Coupling Reaction:
-
Cool the reaction mixture in an ice bath.
-
Add allyl bromide (1.0 equivalent) dissolved in anhydrous ether to the addition funnel and add it dropwise to the cooled Grignard reagent, maintaining the internal temperature below 10 °C.
-
After addition, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
-
Workup and Purification:
-
Cool the flask again in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid over ice.
-
Transfer the mixture to a separatory funnel. Separate the ether layer, and extract the aqueous layer twice more with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the ether by rotary evaporation.
-
Purify the resulting crude oil by vacuum distillation to yield the final product.
-
Section 3: Chemical Reactivity and Synthetic Utility
The synthetic power of 3-(5-Bromo-2-thienyl)-1-propene lies in its two distinct reactive sites, which can be addressed with high selectivity.
-
The C-Br Bond: The bromine atom at the 5-position of the thiophene ring is a prime handle for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of carbon-based or heteroatom-based substituents, a cornerstone of modern medicinal chemistry.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces new aryl or heteroaryl groups. The use of thienylboronic acids in such reactions is a well-established strategy for building complex, biologically active molecules.[6]
-
Heck and Sonogashira Couplings: These reactions enable the formation of C-C bonds with alkenes and terminal alkynes, respectively, further expanding the molecular complexity that can be achieved.
-
-
The Allyl Group: The terminal double bond of the propene chain is susceptible to a wide range of electrophilic addition and oxidation reactions.
-
Hydroboration-Oxidation: Converts the allyl group into a primary alcohol, providing a site for further functionalization.
-
Epoxidation: Reaction with peroxy acids (e.g., m-CPBA) forms an epoxide, a versatile intermediate for introducing nucleophiles.
-
Metathesis: The terminal alkene can participate in olefin metathesis reactions to build more complex structures.
-
Section 4: Applications in Drug Discovery & Materials Science
The thiophene ring is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[6] 3-(5-Bromo-2-thienyl)-1-propene serves as a key starting material for accessing novel thiophene-containing compounds.
-
Kinase Inhibitors: The thienyl group can act as a "hinge-binder" in the ATP-binding pocket of kinases.[6] Using this building block, the allyl group can be functionalized into a solubilizing chain, while the bromo-position can be coupled to other aromatic systems to optimize binding affinity and selectivity, a critical aspect of modern oncology research.[7]
-
Anti-inflammatory and Anticancer Agents: Chalcones and other α,β-unsaturated carbonyl compounds derived from bromothiophene precursors have demonstrated significant biological activity.[8][9][10] This reagent is an ideal starting point for synthesizing libraries of such compounds for high-throughput screening.
-
Polymer Science: The terminal alkene functionality allows this molecule to act as a monomer or co-monomer in polymerization reactions, leading to functional polymers with tailored electronic or optical properties derived from the bromothiophene unit.
Section 5: Safety, Handling, and Storage
A comprehensive toxicological profile for 3-(5-Bromo-2-thienyl)-1-propene is not fully established.[11] Therefore, it must be handled with the appropriate caution afforded to all novel research chemicals. Data from structurally related compounds, such as brominated propenoic acid derivatives, indicate potential for acute oral toxicity, skin irritation, and serious eye irritation.[12]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles.[12] Work should be conducted in a well-ventilated fume hood.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.[12] Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames, as related compounds can be flammable.[11][13]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[11]
-
Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Do not allow the product to enter drains.[12][13]
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.
Conclusion
3-(5-Bromo-2-thienyl)-1-propene is more than a simple chemical reagent; it is a strategic tool for molecular innovation. Its bifunctional nature allows for sequential and selective chemical modifications, making it an invaluable asset for constructing complex molecular architectures. For researchers in drug discovery, its utility in accessing the privileged thiophene scaffold is clear. For materials scientists, it offers a pathway to novel functional polymers. A thorough understanding of its properties, synthesis, and reactivity is the first step toward unlocking its full potential.
References
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